Quantifiable Marker for EP Impurity A
Hydroxy chlorambucil (CAS 27171-89-7) is not a novel therapeutic but a specific, well-defined chemical entity that serves as a critical marker in pharmaceutical analysis. Unlike its parent, the active drug chlorambucil, its presence is used to quantify the stability and purity of the drug product. It is officially designated as Chlorambucil EP Impurity A by the European Pharmacopoeia (EP), establishing a regulatory-defined identity that sets it apart from other potential byproducts [1]. This designation is a key differentiator from other chlorambucil-related substances like Impurity B (3-[4-[Bis(2-chloroethyl)amino]phenyl]propanoic acid) or Impurity C (4-[4-[Bis(2-hydroxyethyl)amino]phenyl]butanoic acid).
| Evidence Dimension | Regulatory Identity and Application |
|---|---|
| Target Compound Data | Hydroxy chlorambucil (Chlorambucil EP Impurity A), CAS 27171-89-7 |
| Comparator Or Baseline | Chlorambucil (API) and other unspecified impurities |
| Quantified Difference | Qualitative distinction: This is a specific degradation product/impurity with a defined role in analytical testing, unlike the API. |
| Conditions | Pharmacopeial monograph definition (European Pharmacopoeia) |
Why This Matters
Procurement of this specific CAS number is mandatory for laboratories performing EP-compliant testing; substitution with chlorambucil or any other compound would fail a method validation or system suitability test.
- [1] SynZeal. (n.d.). Chlorambucil EP Impurity A | 27171-89-7. View Source
